molecular formula C19H15N3S B5421479 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile

4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile

Cat. No.: B5421479
M. Wt: 317.4 g/mol
InChI Key: XMABZXOXSBOJCW-UHFFFAOYSA-N
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Description

4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile, also known as MPPTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPTB is a benzothiazole derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile involves the inhibition of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. This compound has been found to inhibit the activation of NF-κB, which is a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to inhibit the activation of MAPK, which is a signaling pathway that regulates cell proliferation and survival. Additionally, this compound has been found to inhibit the PI3K/Akt pathway, which is a signaling pathway that promotes cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to exert various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species and inhibit the production of pro-inflammatory cytokines. This compound has also been shown to decrease the expression of MMP-9, which is an enzyme that plays a key role in cancer invasion and metastasis. Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile has several advantages for lab experiments, including its ease of synthesis and availability. This compound has also been found to have low toxicity and high selectivity towards cancer cells. However, there are also limitations to the use of this compound in lab experiments, including its poor solubility in water and its instability under acidic conditions.

Future Directions

Future research on 4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile should focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, further studies should be conducted to investigate the pharmacokinetics and pharmacodynamics of this compound, as well as its potential side effects. The development of novel formulations and delivery systems for this compound should also be explored to improve its therapeutic efficacy. Finally, the potential synergy of this compound with other drugs and therapies should be investigated to enhance its therapeutic potential.
Conclusion
In conclusion, this compound is a benzothiazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized through various methods and has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. This compound exerts its effects through the inhibition of various signaling pathways and has been found to possess low toxicity and high selectivity towards cancer cells. Future research on this compound should focus on its potential therapeutic applications and the development of novel formulations and delivery systems.

Synthesis Methods

4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile can be synthesized through various methods, including the condensation of 2-aminopyrimidine with 4-methylbenzyl chloride, followed by the reaction with thiourea and potassium hydroxide. Another method involves the reaction of 4-methylbenzonitrile with 2-aminopyrimidine in the presence of sodium hydride and sulfur. The synthesis of this compound has also been achieved through the reaction of 4-methylbenzonitrile with 2-thiouracil in the presence of potassium carbonate and copper(I) iodide.

Scientific Research Applications

4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzonitrile has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Properties

IUPAC Name

4-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3S/c1-14-11-18(17-5-3-2-4-6-17)22-19(21-14)23-13-16-9-7-15(12-20)8-10-16/h2-11H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMABZXOXSBOJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(C=C2)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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